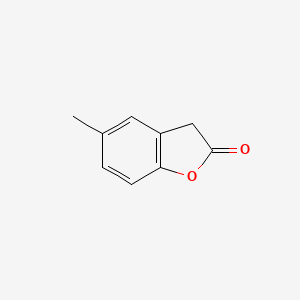

5-methyl-3H-benzofuran-2-one

説明

特性

分子式 |

C9H8O2 |

|---|---|

分子量 |

148.16 g/mol |

IUPAC名 |

5-methyl-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C9H8O2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-4H,5H2,1H3 |

InChIキー |

YLUSJJFZQSUHFA-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)OC(=O)C2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 5 Methyl 3h Benzofuran 2 One and Its Structural Analogues

Established Synthetic Routes to 5-methyl-3H-benzofuran-2-one

Traditional approaches to synthesizing the this compound scaffold have primarily relied on intramolecular cyclization reactions of appropriately substituted precursors. These methods are valued for their reliability and the accessibility of starting materials.

One of the most direct and fundamental methods for synthesizing benzofuran-2-ones is the intramolecular cyclization, or lactonization, of (2-hydroxyphenyl)acetic acid derivatives. For the target compound, this compound, the specific precursor required is (2-hydroxy-5-methylphenyl)acetic acid. This precursor contains both the hydroxyl and carboxylic acid functionalities necessary for the ring-forming esterification reaction.

The process involves the removal of a water molecule to form the cyclic ester (lactone). This is typically achieved under acidic conditions or by using dehydrating agents. The reaction is an application of Fischer esterification to an intramolecular context. While the synthesis of the parent (2-hydroxyphenyl)acetic acid is well-documented, the synthesis of its substituted analogues, such as the required (2-hydroxy-5-methylphenyl)acetic acid, can be achieved through multi-step sequences, often starting from commercially available cresols.

Table 1: Overview of Lactonization Strategy

| Precursor | Key Transformation | Reagents/Conditions | Product |

|---|

Beyond the direct lactonization of pre-formed acetic acid side chains, other cyclization strategies have been established for constructing the benzofuranone scaffold. These methods often build the ring through different bond formations. A notable strategy involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which proceeds through a cascade of reactions including a Diels-Alder cycloaddition, elimination of nitrous acid, and a retro-cycloaddition to form a substituted phenol intermediate bearing a tethered ester. oregonstate.edu This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final benzofuranone product. oregonstate.edu This method allows for the regioselective preparation of complex benzofuranones. oregonstate.edu

Another established approach involves the heteroannulation of benzoquinones. dtu.dk For instance, reactions catalyzed by acetic acid can facilitate the cyclization of benzoquinone derivatives to form the benzofuranone core. dtu.dk These methods highlight the versatility of cyclization reactions in forming the foundational benzofuranone structure from diverse starting materials.

Emerging and Novel Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions that provide novel and efficient pathways to complex molecules. These emerging approaches offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions for the synthesis of this compound derivatives.

Transition metals, particularly palladium and copper, are powerful catalysts for forming the C-C and C-O bonds necessary for the benzofuranone skeleton. These metals can facilitate unique cyclization pathways that are not accessible through traditional methods.

Palladium-catalyzed reactions are exceptionally useful tools for the synthesis and functionalization of heterocyclic compounds. nih.govdntb.gov.uanih.gov Specifically, palladium-catalyzed direct C-H arylation is a powerful method for creating derivatives of pre-existing benzofuran (B130515) scaffolds. nih.govresearchgate.net This reaction allows for the introduction of various aryl groups onto the heterocyclic ring under mild conditions. nih.gov For instance, the C-H arylation of a 5-methylbenzofuran could be used to synthesize 2-aryl-5-methylbenzofuran derivatives. nih.govnih.gov While this method is more commonly applied to benzofurans, its principles can be adapted for the functionalization of benzofuranone derivatives, allowing for the synthesis of more complex structures. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in the presence of an oxidant or co-catalyst. nih.govnih.gov

Table 2: Example of Palladium-Catalyzed C-H Arylation Conditions for Benzofuran Derivatives

| Benzofuran Substrate | Arylating Agent | Catalyst (mol%) | Co-catalyst/Oxidant | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|---|

| Benzofuran | Triarylantimony difluorides | Pd(OAc)₂ (5) | CuCl₂ (2 eq.) | 1,2-DCE | 80 | Moderate to High nih.govnih.gov |

The field of palladium-catalyzed transamidations, while a powerful tool for C-N bond formation, is a less explored avenue for the direct synthesis of benzofuranone cores but holds potential for creating novel derivatives.

Copper catalysts have emerged as a cost-effective and efficient alternative for the synthesis of benzofurans and their derivatives. researchgate.net Several copper-catalyzed ring closure methodologies are particularly relevant for constructing the benzofuranone scaffold. One prominent method is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves the sequential nucleophilic addition of a phenol to an alkyne followed by an oxidative cyclization to form the benzofuran ring. rsc.org By starting with 4-methylphenol, this reaction can be directed to produce 5-methyl-substituted benzofuran derivatives.

Another significant approach is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.org Mechanistic studies suggest this proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org Furthermore, copper(I)-catalyzed coupling of o-iodophenols with aryl acetylenes provides a palladium-free route to 2-arylbenzo[b]furans and can be adapted for benzofuranone synthesis by using appropriate acetylene precursors. researchgate.net These copper-catalyzed methods are valued for their tolerance of various functional groups and often utilize molecular oxygen or other mild oxidants. rsc.org

Table 3: Selected Copper-Catalyzed Methodologies for Benzofuran Scaffolds

| Reactant 1 | Reactant 2 | Catalyst System | Key Features |

|---|---|---|---|

| Phenols | Alkynes | Copper catalyst | One-pot, aerobic oxidative cyclization. rsc.org |

| Phenols | Internal Alkynes | Copper mediator | Annulation via electrophilic carbocupration. rsc.org |

| o-Iodophenols | Aryl Acetylenes | Copper(I) | Palladium-free coupling and cyclization. researchgate.net |

Metal-Catalyzed Coupling and Cyclization Reactions

Gold-Catalyzed Approaches to Benzofuranones

Gold catalysts have emerged as powerful tools in modern organic synthesis due to their unique ability to activate alkynes and allenes toward nucleophilic attack. In the context of benzofuranone synthesis, gold-catalyzed reactions offer mild conditions and high efficiency. A prominent strategy involves the intramolecular hydroacyloxylation of ortho-alkynylphenyl esters. This transformation typically proceeds through the activation of the alkyne by a cationic gold(I) species, followed by the intramolecular attack of the ester's carbonyl oxygen. The resulting vinyl gold intermediate can then be protonated to yield the desired benzofuranone.

A variety of gold catalysts, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, have been successfully employed for this purpose. For instance, complexes like [Au(PPh₃)]⁺ and [Au(IPr)]⁺ have demonstrated high catalytic activity. The choice of the counter-ion and solvent can also significantly influence the reaction's outcome. These gold-catalyzed cyclizations are valued for their high atom economy and functional group tolerance, allowing for the synthesis of a diverse range of substituted benzofuranones.

Recent advancements in this area include the development of cascade reactions where the gold-catalyzed cyclization is coupled with other transformations in a one-pot process. For example, a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade has been reported for the synthesis of diverse benzofuran derivatives from quinols and alkynyl esters. Such tandem processes provide rapid access to complex molecular architectures from simple starting materials.

Another innovative approach involves the use of dual catalytic systems, where a gold catalyst works in concert with another catalyst to achieve novel reactivity. For example, the combination of gold catalysis with photoredox catalysis has enabled the development of new arylative coupling reactions of o-alkynylphenols with diazonium salts to produce substituted benzofurans.

The table below summarizes representative examples of gold-catalyzed benzofuranone synthesis, highlighting the catalyst, substrates, and reaction conditions.

| Catalyst | Substrate | Product | Yield (%) | Reference |

| AuCl | (ortho-Alkynylphenylthio)silanes | 3-Silylbenzo[b]thiophenes | 97-99 | |

| Gold(I)-NHC complex | 2-Alkynylaryl benzyl ethers | 2,3-Disubstituted benzofurans | Moderate to good | |

| [Au(PPh₃)]⁺/AgSbF₆ | Propargylic indole-3-acetates | Fused 2,3-indoline and γ-lactone rings | Not specified | |

| AuCl₃ | N-Tosylpropargyl amines and 1,3-dicarbonyl compounds | Polysubstituted furans | Up to 81% |

Organocatalytic and Metal-Free Synthetic Transformations

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free transformations have gained significant traction. These approaches avoid the use of often expensive and toxic heavy metals, aligning with the principles of green chemistry.

Chiral Phosphine-Catalyzed Cycloaddition Reactions

Chiral phosphines have emerged as versatile organocatalysts for a variety of asymmetric transformations. In the context of benzofuranone synthesis, they can catalyze cycloaddition reactions to construct the core heterocyclic ring system with high enantioselectivity. A notable example is the [3+2] cycloaddition of allenoates with benzofuranone-derived olefins.

In this reaction, the chiral phosphine initially adds to the allenoate to form a zwitterionic intermediate, which then acts as a 1,3-dipole. This dipole undergoes a cycloaddition with the benzofuranone-derived olefin to furnish a spirocyclopentene benzofuran-2-one. The stereochemical outcome of the reaction is controlled by the chiral phosphine catalyst. For instance, the use of (R)-SITCP as a catalyst has been shown to afford the desired products in good yields with high enantioselectivities. The regioselectivity of this cycloaddition can be tuned by adjusting the substituents on the allenoate, providing access to either α- or γ-addition products.

The reaction mechanism is believed to proceed through the formation of a phosphine-allenoate zwitterion, which then undergoes a [3+2] cycloaddition with the benzofuranone substrate. Subsequent elimination of the phosphine catalyst regenerates the active catalyst and yields the final product. DFT calculations have been employed to rationalize the observed regioselectivity and stereoselectivity.

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| (R)-SITCP | Benzofuranone-derived olefin | Allenoate | 3-Spirocyclopentene benzofuran-2-one | Good | High |

Alkali-Promoted Michael Addition and Lactonization Cascades

Alkali-promoted cascade reactions provide an efficient and atom-economical route to 3,3-disubstituted benzofuran-2(3H)-ones. A notable example is the caesium carbonate-promoted one-pot synthesis involving a Michael addition followed by a lactonization. In this process, N-substituted (ortho-hydroxy)aryl glycine esters act as Michael donors, reacting with α,β-unsaturated carbonyl compounds.

The reaction is initiated by the deprotonation of the α-carbon of the glycine ester by the alkali base, forming a nucleophilic enolate. This enolate then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting intermediate subsequently undergoes an intramolecular lactonization, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the benzofuranone ring and the expulsion of an alcohol.

The choice of the base and solvent is crucial for the success of this cascade reaction. Caesium carbonate in toluene has been found to be an effective combination for promoting this transformation. This method allows for the synthesis of benzofuranones bearing an aminated quaternary stereocenter at the C3 position, a common structural motif in biologically active natural products.

Transition-Metal-Free Decarbonylation–Oxidation Protocols

Recently, a transition-metal-free protocol for the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones has been developed. This method involves a decarbonylation–oxidation sequence under mild conditions. The reaction is believed to proceed through the in-situ generation of a hydroperoxide from the solvent, such as tetrahydrofuran (THF), under an open atmosphere.

This hydroperoxide is proposed to initiate the decarbonylation of the benzofuranone, followed by an oxidation step to yield the corresponding 2-hydroxybenzophenone. This transformation provides a valuable alternative to traditional metal-catalyzed methods and avoids the generation of toxic metal waste. The protocol has been successfully applied to a range of 3-arylbenzofuran-2(3H)-ones with both electron-donating and electron-withdrawing substituents. NMR studies have been conducted to support the role of the in-situ generated hydroperoxide in this conversion.

While this method focuses on the conversion of pre-existing benzofuranones, it highlights a novel metal-free approach to manipulate the benzofuranone scaffold, which could be integrated into synthetic strategies for related compounds.

Green Chemistry Principles in Benzofuranone Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. This involves the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzofuranone synthesis, a key aspect of green chemistry is the use of environmentally benign reaction media.

Aqueous Medium Reactions

Performing organic reactions in water as a solvent offers significant environmental benefits over traditional organic solvents, which are often volatile, flammable, and toxic. Water is non-toxic, non-flammable, and readily available. While the low solubility of many organic compounds in water can be a challenge, various techniques have been developed to overcome this, such as the use of co-solvents, surfactants, or phase-transfer catalysts.

In the synthesis of benzofuranone derivatives, aqueous reaction conditions have been explored, particularly in the context of catalyzed reactions. For instance, the development of water-stable catalysts can enable reactions to be carried out in aqueous media. While specific examples focusing solely on the synthesis of this compound in water are not extensively detailed in the provided search results, the general principles of aqueous organic synthesis are applicable.

The benefits of using water as a solvent extend beyond its environmental profile. The unique properties of water, such as its high polarity and cohesive energy, can sometimes lead to enhanced reactivity and selectivity compared to organic solvents. This is often attributed to the hydrophobic effect, where nonpolar molecules aggregate in water, leading to an increase in the effective concentration of the reactants.

The development of synthetic methods for benzofuranones in aqueous media represents a significant step towards more sustainable and environmentally friendly chemical manufacturing. Future research in this area will likely focus on the design of new water-compatible catalysts and reaction conditions to broaden the scope and applicability of aqueous synthesis for this important class of compounds.

Stereoselective and Regioselective Synthesis of this compound Scaffolds

The biological activity of benzofuranone derivatives is often highly dependent on the specific arrangement of substituents on the heterocyclic core. Therefore, the development of stereoselective and regioselective synthetic methods is of paramount importance.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to building molecular complexity. Achieving control over the diastereomeric excess in such reactions is a significant challenge. In the context of benzofuranone synthesis, cascade reactions involving aza-Friedel-Crafts alkylation and lactonization have been employed royalsocietypublishing.org. These reactions can generate multiple stereocenters, and the diastereomeric outcome is influenced by factors such as the choice of catalyst, solvent, and reaction temperature. While specific studies on the diastereoselective synthesis of this compound via cascade reactions are limited, the principles established for related structures are applicable. For example, the use of chiral catalysts or auxiliaries can guide the stereochemical course of the reaction, leading to the preferential formation of one diastereomer over others.

The regioselectivity of the furan ring formation is crucial for obtaining the desired substitution pattern on the benzofuranone scaffold. A significant challenge in the synthesis of substituted benzofuranones is the control of the position of substituents on the benzene (B151609) ring. A novel approach to address this involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups oregonstate.edunih.gov. This method allows for the regioselective preparation of benzofuranones with programmable substitution at any position on the aromatic ring.

The reaction proceeds through a Diels-Alder cycloaddition followed by a series of transformations that ultimately lead to the desired benzofuranone. The regioselectivity is dictated by the substitution pattern on the starting pyrone and nitroalkene. For instance, the synthesis of 7-methylbenzofuran-2(3H)-one has been successfully demonstrated using this methodology oregonstate.edu. By selecting the appropriately substituted pyrone, one could, in principle, direct the synthesis towards this compound.

A key advantage of this method is its ability to overcome the limitations of traditional intramolecular Friedel-Crafts type cyclizations, where the regiochemical outcome is often governed by the inherent electronic and steric properties of the substrate, frequently leading to mixtures of regioisomers. The pyrone-based approach offers a more predictable and controllable route to specifically substituted benzofuranones.

Table 1: Regioselective Synthesis of Benzofuranones

| Entry | Pyrone Substituent | Nitroalkene | Product | Yield (%) |

| 1 | H | Methyl 2-nitroacrylate | Benzofuran-2(3H)-one | 45 |

| 2 | 4-Methyl | Methyl 3-nitrobut-3-enoate | 7-Methylbenzofuran-2(3H)-one | 58 |

| 3 | 5-Methyl | Methyl 2-nitroacrylate | 6-Methylbenzofuran-2(3H)-one | - |

| 4 | 6-Methyl | Methyl 2-nitroacrylate | 5-Methylbenzofuran-2(3H)-one | - |

Data adapted from research on regioselective benzofuranone synthesis. Note: Yields for 5-methyl and 6-methyl derivatives are not explicitly provided in the source but are theoretically achievable with the appropriate starting materials.

Functionalization and Diversification Strategies Based on this compound

The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for drug discovery and other applications. Functionalization and diversification strategies focus on introducing a variety of substituents at different positions of the core structure.

Diversity-oriented synthesis (DOS) is a powerful approach for creating collections of structurally diverse small molecules. Several research groups have developed efficient protocols for the preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds researchgate.netdiva-portal.orgacs.org. These methods often involve multi-component reactions or sequential modifications of a common intermediate. For the this compound core, diversification can be achieved by targeting the C3 position and the aromatic ring.

One common strategy involves the introduction of substituents at the C3 position. For example, 3,3-disubstituted benzofuran-2(3H)-ones can be synthesized through domino Friedel-Crafts/lactonization reactions nih.govnih.gov. This approach allows for the introduction of two new groups at the C3 position in a single step. Another method involves the alkali-promoted Michael addition and lactonization of N-substituted (ortho-hydroxy)aryl glycine esters with α,β-unsaturated carbonyl compounds, leading to 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones royalsocietypublishing.org.

Direct C-H functionalization of the benzofuran ring is another powerful tool for diversification hw.ac.uk. This strategy avoids the need for pre-functionalized starting materials and allows for the direct introduction of various functional groups, such as aryl, alkyl, and heteroatom-containing moieties, onto the aromatic portion of the molecule. While the methyl group at the C5 position will influence the regioselectivity of C-H activation, this approach offers a streamlined route to a wide range of novel this compound derivatives.

Sophisticated Spectroscopic and Structural Elucidation of 5 Methyl 3h Benzofuran 2 One Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.govrsc.org

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. In the ¹H NMR spectra of 5-methyl-3H-benzofuran-2-one analogues, the methyl group protons typically appear as a singlet around δ 2.3-2.4 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the δ 7.0-7.5 ppm region, characteristic of the substituted benzene (B151609) ring. The protons on the furanone ring also provide key structural information. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for definitive structural assignments, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. sdsu.edu For instance, COSY spectra can delineate the relationships between the different aromatic protons on the benzofuranone core.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.

The following table presents representative ¹H and ¹³C NMR chemical shift data for selected 5-methyl-3-phenylbenzofuran-2(3H)-one analogues. rsc.org

| Compound | Selected ¹H NMR (δ, ppm) | Selected ¹³C NMR (δ, ppm) |

| 3-Ethoxy-5-methyl-3-phenylbenzofuran-2(3H)-one | 7.42-7.32 (m, 5H, Phenyl-H), 7.25-7.07 (m, 3H, Benzofuran-H), 3.47-3.37 (m, 2H, OCH₂), 2.37 (s, 3H, CH₃), 1.28 (t, 3H, CH₂CH₃) | 174.9 (C=O), 151.9, 138.0, 134.7, 131.5, 128.9, 128.6, 126.6, 126.3, 126.2, 110.1 (Aromatic C), 82.8 (C3), 61.9 (OCH₂), 21.2 (Ar-CH₃), 15.3 (CH₂CH₃) |

| 5-methyl-3-phenyl-3-(thiophen-2-yl)benzofuran-2(3H)-one | 7.38-6.95 (m, 12H, Aromatic-H), 2.37 (s, 3H, CH₃) | 176.1 (C=O), 150.5, 142.8, 140.4, 134.5, 131.2, 130.1, 128.8, 128.2, 127.8, 127.6, 127.4, 126.8, 126.5, 126.2, 110.8 (Aromatic C), 58.1 (C3), 21.3 (Ar-CH₃) |

| 3-(2-Hydroxy-5-methylphenyl)-5-methyl-3-phenylbenzofuran-2(3H)-one | 7.36-7.29 (m, 5H, Phenyl-H), 7.17-6.72 (m, 6H, Aromatic-H), 6.23 (s, 1H, OH), 2.35 (s, 3H, CH₃), 2.21 (s, 3H, CH₃) | 179.7 (C=O), 152.0, 150.7, 138.3, 134.1, 130.3, 130.2, 129.9, 129.7, 128.8, 128.1, 127.7, 126.8, 126.2, 118.1, 110.6 (Aromatic C), 59.7 (C3), 21.2 (Ar-CH₃), 20.7 (Ar-CH₃) |

Data acquired in CDCl₃. rsc.org

Computational methods are increasingly used to complement experimental NMR data. The Gauge-Including Atomic Orbital (GIAO or sometimes Gauge-Invariant Atomic Orbital) method is a popular quantum mechanical approach for calculating NMR chemical shifts. rsc.orgglobalresearchonline.net This method, often employed with Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with reasonable accuracy. nih.gov

The process involves:

Generating a 3D model of the candidate molecule.

Performing a geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating the NMR shielding tensors using the GIAO method.

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

This computational approach is particularly valuable for distinguishing between isomers or confirming complex stereostructures where experimental data alone may be inconclusive. acs.org The comparison between calculated and experimental chemical shifts can provide strong evidence for the correct structural assignment. rsc.org

Comprehensive Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. For benzofuranone structures, common fragmentation pathways include:

Loss of CO: A characteristic fragmentation of lactones is the neutral loss of a carbon monoxide molecule (28 Da) from the molecular ion.

Loss of CO₂: Decarboxylation can also occur, leading to the loss of carbon dioxide (44 Da).

Cleavage of Substituents: Bonds at the C3 position are prone to cleavage. For example, in 3-substituted analogues, the loss of the substituent as a radical can lead to a stable fragment ion.

Retro-Diels-Alder (RDA) Reaction: Although less common for this specific core, heterocyclic rings can sometimes undergo RDA-type fragmentations.

Studies on the fragmentation of methyl benzofuran (B130515) ions have shown that they tend to rearrange into stable chromylium (benzopyrylium) ions via H• loss. A similar tendency to form stable aromatic cations likely influences the fragmentation of this compound. The fragmentation pattern of a 2-aroylbenzofuran derivative, for instance, shows characteristic cleavages leading to aroyl and benzofuranyl cations. researchgate.net

| Ion Formation | Description | Typical m/z Loss |

| [M - CO]⁺ | Loss of carbon monoxide from the lactone ring. | 28 |

| [M - R]⁺ | Cleavage of a substituent at the C3 position. | Varies with R group |

| Benzopyrylium ion formation | Rearrangement and loss of H• or other small fragments to form a stable aromatic cation. | 1 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer are commonly used.

For newly synthesized this compound analogues, HRMS is critical for confirming that the desired product has been formed. oregonstate.edu For example, the experimentally measured exact mass is compared to the calculated mass for the proposed chemical formula. A close match provides strong evidence for the compound's identity. rsc.orgacs.org This technique is essential for differentiating between compounds with the same nominal mass but different elemental compositions. nih.gov

Vibrational Spectroscopy for Molecular Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a compound.

For this compound and its analogues, FT-IR spectroscopy is particularly useful for identifying key functional groups: nih.gov

C=O Stretch: The lactone carbonyl group exhibits a strong, characteristic absorption band in the region of 1790-1815 cm⁻¹. The exact position can be influenced by ring strain and substituents. rsc.orgoregonstate.edu

C-O Stretch: The C-O stretching vibrations of the lactone ring are typically found in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the aromatic ring appear as a series of bands between 1450 and 1620 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. rsc.org

FT-Raman spectroscopy provides complementary information. While the carbonyl stretch is often weak in Raman spectra, the aromatic ring vibrations typically give strong signals, aiding in the characterization of the core structure. nih.gov

The table below summarizes the characteristic FT-IR absorption bands for this compound analogues. rsc.orgoregonstate.edu

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3020 - 3100 |

| C-H Stretch (Aliphatic) | C-H (in CH₃) | 2850 - 2980 |

| C=O Stretch (Lactone) | Carbonyl | 1790 - 1815 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1620 |

| C-O Stretch | Ether/Ester | 1100 - 1300 |

Electronic Absorption Spectroscopy (UV-Vis) and Time-Dependent DFT Studies

The electronic absorption properties of benzofuranone systems are of significant interest for understanding their electronic structure and potential applications in materials science. Studies on analogues of this compound provide insight into the characteristic electronic transitions within this class of compounds.

Research on a related compound, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide [5MLBH], involved a detailed investigation of its photophysical properties through both experimental spectroscopy and theoretical calculations. sci-hub.se The absorption and fluorescence maxima were determined in various solvents to understand solvatochromic behavior. sci-hub.se Theoretical calculations for such systems are often performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to predict excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov

For the 5MLBH analogue, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was determined from both theoretical calculations and the experimental absorption threshold wavelengths. sci-hub.se Such studies often reveal that the excited state dipole moment is higher than the ground state, indicating that the molecule becomes more polar upon excitation. sci-hub.se

In a broader context, the UV-Vis absorption spectra of benzofuran derivatives typically exhibit two main absorption bands. For instance, certain benzofuran mono-crown derivatives show a primary absorption band around 290 nm and a shoulder at approximately 325-350 nm when measured in tetrahydrofuran (THF). researchgate.net Similarly, studies on other benzothieno[3,2-b]benzofuran derivatives in dimethylformamide (DMF) solution show strong absorption in the 250–350 nm range, which is characteristic of π-conjugated molecules. mdpi.com The interpretation of these electronic bands is generally based on π → π* and n → π* transitions. nih.gov

Computational studies using TD-DFT are crucial for assigning these experimental bands to specific electronic transitions. The choice of functional and basis set in these calculations is critical for achieving accuracy. nih.gov For example, investigations into various 2-phenylbenzofuran derivatives have utilized DFT with different functionals to calculate properties like HOMO-LUMO energies, dipole moment, and polarizability, which are essential for understanding the electronic behavior and reactivity of these molecules.

Table 1: Electronic Absorption Data for Benzofuran Analogues

| Compound | Solvent | λmax (nm) | Notes | Reference |

|---|---|---|---|---|

| Benzofuran mono-crown derivative 1 | THF | 290 | Also shows a shoulder at 325-350 nm. | researchgate.net |

| Benzofuran mono-crown derivative 2 | THF | 284 | Also shows a shoulder at 325-350 nm. | researchgate.net |

| Benzothieno[3,2-b]benzofuran (BTBF) | DMF | 309 | Strong absorption in the 250-350 nm range. | mdpi.com |

| Bromo-substituted BTBF (BTBF-Br) | DMF | 310 | Red-shifted compared to BTBF. | mdpi.com |

This table is interactive. Users can sort columns by clicking on the headers.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

The crystal structure of 5-methoxy-2-benzofuran-1(3H)-one was determined to be in the monoclinic crystal system. nih.gov The molecule is essentially planar, with a mean deviation of only 0.010(2) Å from the least-squares plane defined by its 12 non-hydrogen atoms. nih.gov This planarity is a common feature in fused ring systems like benzofuranones.

In the crystal lattice, molecules are linked through weak C—H⋯O hydrogen bonds, forming a two-dimensional network structure. nih.gov Specifically, C6—H6⋯O1 interactions form chains, which are then extended by C8—H8A⋯O2 hydrogen bonds. nih.gov Such intermolecular interactions are fundamental to understanding the crystal packing and resulting macroscopic properties of the material.

The structural parameters, including bond distances and angles, are consistent with those reported for other related benzofuranone and phthalide compounds. nih.gov The detailed crystallographic data provides a benchmark for computational models and helps in understanding the molecule's conformational preferences and electronic distribution in the solid state.

Table 2: Crystallographic Data for 5-methoxy-2-benzofuran-1(3H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈O₃ |

| Formula Weight | 164.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1819 (9) |

| b (Å) | 10.4285 (18) |

| c (Å) | 9.2965 (9) |

| β (°) | 99.962 (8) |

| Volume (ų) | 781.26 (18) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.396 |

Data sourced from Pereira et al., 2013 via the Cambridge Crystallographic Data Centre. nih.gov

This table is interactive. Users can sort columns by clicking on the headers.

Computational and Theoretical Chemistry in 5 Methyl 3h Benzofuran 2 One Research

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of benzofuran (B130515) derivatives.

DFT calculations are instrumental in determining the optimized molecular geometry of 5-methyl-3H-benzofuran-2-one, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. For benzofuran derivatives, DFT studies have shown that the distribution of HOMO and LUMO orbitals can predict the sites most susceptible to electrophilic and nucleophilic attack. In a study on a related benzofuran derivative, the calculated HOMO and LUMO energies were used to demonstrate charge transfer within the molecule uns.ac.rs.

Table 1: Representative Frontier Molecular Orbital Energies for a Benzofuran Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values presented are representative for a benzofuran derivative and may vary for this compound.

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies, researchers can assign the characteristic vibrational modes of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, in the study of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- researchgate.netuq.edu.auoxadiazole-2-thione, DFT calculations were used to designate the fundamental vibrational modes, and the computed values were found to be in good agreement with experimental results uns.ac.rs. The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken Population Analysis and Natural Population Analysis (NPA) are two methods used to calculate the partial atomic charges. NPA is generally considered more reliable as it is less dependent on the basis set used in the calculation. These analyses provide insights into the electrophilic and nucleophilic sites of the molecule. For a benzofuran derivative, both Mulliken and NPA charge analyses have been presented to understand the charge distribution uns.ac.rs.

DFT provides the basis for calculating various global and local reactivity descriptors that quantify the chemical reactivity of a molecule. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal the preferred conformations of the molecule and the energetic barriers between different conformational states. In the context of drug design, MD simulations are used to study the binding of a ligand to its receptor, providing insights into the stability of the complex and the key intermolecular interactions, such as hydrogen bonds and van der Waals forces. The Automated Topology Builder (ATB) and Repository can be utilized to develop molecular force fields for MD simulations of such biomolecular systems uq.edu.au.

Mechanistic Insights via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, and determine the activation energies for different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and can help in optimizing reaction conditions. For example, theoretical studies on benzofused thieno[3,2-b]furan have provided explanations for the variations in reactivity and reaction mechanisms researchgate.net.

Reactivity and Mechanistic Investigations of 5 Methyl 3h Benzofuran 2 One and Its Derivatives

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions of 5-methyl-3H-benzofuran-2-one derivatives often serve as key steps in the synthesis of more complex heterocyclic systems. These reactions can be triggered by various reagents and conditions, leading to the formation of new rings and rearranged structures. For instance, the strategic placement of functional groups on the benzofuranone core or its side chains can facilitate cascade reactions, yielding polycyclic products with high efficiency and stereoselectivity.

Ring-Opening and Ring-Closing Reactions

The lactone ring of this compound is susceptible to both ring-opening and ring-closing reactions, providing a versatile handle for chemical modification. Nucleophilic attack at the carbonyl carbon can lead to ring-opening, affording functionalized 2-hydroxyphenylacetic acid derivatives. Conversely, intramolecular condensation reactions of appropriately substituted precursors can be employed to construct the benzofuranone ring system. These strategies are fundamental in both the synthesis and degradation of this class of compounds.

Cycloaddition Reactions Involving the Benzofuranone Moiety

The benzofuranone moiety can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of complex polycyclic frameworks. For example, [4+2] cycloadditions (Diels-Alder reactions) with dienes can lead to the formation of new six-membered rings fused to the benzofuranone core. Similarly, [3+2] cycloadditions with 1,3-dipoles provide access to five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are often influenced by the substitution pattern on the benzofuranone and the nature of the reacting partner.

Oxidation and Reduction Reactions

Biomimetic Oxidation Studies (e.g., with Mn(III) Porphyrins)

Biomimetic oxidation studies on benzofuranone derivatives, including those related to this compound, offer insights into the metabolic pathways of natural products containing this scaffold. The use of metalloporphyrins, such as those of manganese(III), as catalysts mimics the action of cytochrome P450 enzymes. These studies often focus on the oxidative coupling and transformation of benzofuranones, leading to the formation of dimers and other complex structures. The reaction mechanisms and the nature of the resulting products are of significant interest in understanding the biological activity and degradation of these compounds.

Nucleophilic Substitutions and Reductions of Functionalized Benzofuranones

The functionalization of the this compound core allows for a range of nucleophilic substitution and reduction reactions. For example, the introduction of a leaving group at the 3-position enables the displacement by various nucleophiles, providing access to a wide array of 3-substituted benzofuranones. Furthermore, the carbonyl group of the lactone can be selectively reduced to the corresponding lactol or alcohol, which can then be used in subsequent transformations. These reactions are essential for the elaboration of the benzofuranone scaffold and the synthesis of diverse derivatives.

Catalytic Reactivity Studies (e.g., Palladium, Copper, Gold, Organocatalysis)

Modern catalytic methods have been extensively applied to the synthesis and functionalization of this compound and its derivatives.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the introduction of carbon-carbon bonds at various positions of the benzofuranone ring. For instance, palladium-catalyzed cyclocarbonylation of 2-allyl phenols is a known method for the synthesis of dihydrocoumarins, which are structurally related to benzofuranones. amazonaws.com

Copper Catalysis: Copper catalysts have been employed in C-H hydroxylation reactions, which can be a key step in the synthesis of benzofuranone precursors like 2-(2-hydroxy-5-methylphenyl)acetic acid. molaid.com

Gold Catalysis: Gold catalysts are known to activate alkynes and allenes towards nucleophilic attack, and these properties have been exploited in the synthesis of benzofuranones through intramolecular cyclization of appropriate precursors.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral 3-substituted benzofuranones. Chiral amines, phosphines, and Brønsted acids have been successfully used to catalyze reactions such as Michael additions and aldol (B89426) reactions, affording products with high enantiomeric excess.

The table below summarizes some of the catalytic applications in the context of benzofuranone synthesis and functionalization.

| Catalyst Type | Reaction Type | Substrate/Precursor Example | Product Type |

| Palladium | Cyclocarbonylation | 2-Allyl Phenols | Dihydrocoumarins |

| Copper | C-H Hydroxylation | Substituted Phenols | Hydroxylated Phenylacetic Acids |

| Gold | Intramolecular Cyclization | Alkyne-substituted Phenols | Benzofuranones |

| Organocatalyst | Michael Addition | α,β-Unsaturated Aldehydes | 3-Substituted Benzofuranones |

Applications of 5 Methyl 3h Benzofuran 2 One in Advanced Organic Synthesis and Scaffold Design

Role as a Key Intermediate in Complex Molecule Construction

5-methyl-3H-benzofuran-2-one has proven to be a valuable precursor in the synthesis of intricate polycyclic and spirocyclic frameworks. Its inherent reactivity allows for the construction of multiple stereocenters and diverse molecular geometries. A notable example of its application is in the synthesis of complex spiro-compounds, which are of significant interest due to their presence in numerous biologically active natural products.

One prominent application involves a DMAP-mediated tandem cyclization reaction. In this process, a derivative of this compound is utilized to construct a spiro[benzofuran-2,2'-inden]-3-yl)carbamate skeleton. This reaction showcases the ability of the 5-methyl-benzofuranone core to act as a reactive platform for generating molecular complexity. The synthesis of tert-Butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate highlights the role of the 5-methylbenzofuranone moiety as a pivotal intermediate. divyarasayan.org The reaction proceeds with high efficiency, demonstrating the utility of this building block in constructing densely functionalized spirocyclic systems.

The following table summarizes the key aspects of this transformation:

| Starting Material Component | Reagent/Catalyst | Key Transformation | Final Product | Yield |

| 5-methyl-2-hydroxy-α-aminosulfone derivative | Ninhydrin, DMAP | Tandem Cyclization | tert-Butyl (5-methyl-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 82% |

This successful synthesis underscores the importance of this compound as a foundational element for accessing complex and potentially bioactive molecules.

Development of Novel Synthetic Methodologies Utilizing the Benzofuranone Core

The structural attributes of the this compound core have inspired the development of novel synthetic methodologies, particularly for the construction of other heterocyclic systems. One such innovative approach is a one-pot, efficient method for the synthesis of 5-methyl-3H,3'H-spiro[furan-2,1'-isobenzofuran]-3,3'-dione derivatives. researchgate.net

This methodology involves a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds, followed by an oxidative cleavage. The reaction is noteworthy for its use of water as a solvent at room temperature, aligning with the principles of green chemistry. This process leads to the formation of a spirocyclic system where a furanone ring, bearing the methyl group, is fused to an isobenzofuranone moiety. researchgate.net The development of this reaction highlights how the fundamental benzofuranone structure can be conceptually utilized and elaborated upon to create new synthetic pathways to complex heterocyclic scaffolds.

Design of Chemical Probes for Molecular Target Identification

Chemical probes are essential tools in chemical biology for the identification and validation of molecular targets. The benzofuranone scaffold is present in numerous biologically active compounds, making it an attractive framework for the design of such probes. While specific examples of chemical probes directly derived from this compound are not extensively documented in the reviewed literature, the general biological activity of benzofuran (B130515) derivatives provides a strong rationale for their potential in this area.

The design of a chemical probe typically involves incorporating a reporter tag (e.g., a fluorophore or a biotin moiety) and a reactive group for covalent modification of the target protein, onto a scaffold that has known affinity for a particular biological target. Given that benzofuran derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial and anticancer properties, the this compound core could serve as a starting point for developing probes to investigate the mechanisms of action of these compounds. For instance, derivatives could be synthesized with linkers at various positions to attach the necessary functionalities for a chemical probe.

Scaffold Hopping and Lead Optimization Strategies in Medicinal Chemistry Research (focused on structural design principles)

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular skeletons with similar biological activity to a known active compound, but with improved properties such as potency, selectivity, or pharmacokinetic profile. The this compound scaffold, as a privileged structure, can be both a starting point and a target for scaffold hopping endeavors.

Structural Design Principles:

Bioisosteric Replacement: The benzofuranone core can be considered a bioisostere of other cyclic structures found in bioactive molecules. For example, in the optimization of aurones, which are structurally related to benzofuranones, scaffold hopping to nitrogen and sulfur analogues has been explored to improve physicochemical and pharmacokinetic properties. nih.gov This principle could be applied to this compound, where the endocyclic oxygen could be replaced with sulfur (to give a benzothiophenone) or a nitrogen-containing group to modulate biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Conformational Rigidity: The fused ring system of this compound imparts a degree of conformational rigidity. This can be advantageous in lead optimization as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Modifications to the scaffold, such as the introduction of substituents or fusion to other rings, can further fine-tune this rigidity and the spatial orientation of key pharmacophoric features.

Introduction of New Interaction Points: The 5-methyl group and the lactone functionality of the core provide specific points for interaction with biological targets. In lead optimization, these can be modified to enhance binding. For instance, the optimization of benzofuran derivatives as inhibitors of the HIF-1 pathway involved systematic modifications of the benzofuran core to improve potency against cancer cells. nih.gov Although not starting from the this compound, the principles of structure-activity relationship (SAR) established in such studies can guide the derivatization of this specific scaffold.

The following table outlines some potential scaffold hopping strategies based on the this compound core:

| Original Scaffold | Hopped Scaffold Example | Potential Advantage |

| This compound | 5-methyl-3H-benzo[b]thiophen-2-one | Altered metabolic stability, different hydrogen bonding capacity |

| This compound | 5-methyl-1H-indol-2(3H)-one | Introduction of hydrogen bond donor, potential for new interactions |

| This compound | Quinolinone derivatives | Expansion of aromatic system, altered stacking interactions |

Future Research Directions and Unexplored Frontiers for 5 Methyl 3h Benzofuran 2 One

Advancements in Sustainable and Atom-Economical Synthetic Routes

Future synthetic strategies for 5-methyl-3H-benzofuran-2-one will likely prioritize green chemistry principles to minimize environmental impact and improve efficiency. nih.gov Key areas of development include the adoption of atom-economical reactions that maximize the incorporation of starting materials into the final product, thereby reducing waste. ekb.egrsc.org Research will likely focus on catalytic, one-pot, and multicomponent reactions that streamline synthetic sequences. nih.govnih.gov

Promising sustainable approaches that could be adapted for the synthesis of this compound include:

Visible-light-promoted cyclization: Methods that utilize visible light, often without needing a photocatalyst or additives, represent a highly atom-economic and environmentally friendly strategy. nih.gov

Electrochemical Synthesis: Electro-organic synthesis offers a green alternative by using electricity to drive reactions, often in aqueous solutions without the need for catalysts or toxic solvents. jbiochemtech.com

Microwave-assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lead to purer products with less energy consumption compared to conventional heating. nih.gov

Catalytic Systems: The development of novel catalysts, such as palladium, copper, or iron-based systems, can enable more efficient and selective C-O bond formation, a key step in constructing the benzofuranone core. nih.govorganic-chemistry.org

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation/Intramolecular C-O Bond Formation | High regioselectivity, potential for enantioselectivity. | Direct synthesis from a substituted phenylacetic acid precursor. | organic-chemistry.org |

| Visible-Light-Mediated Radical Cyclization | Metal-free, oxidant-free, atom-economical. | Sustainable synthesis from appropriate 1,6-enynes. | nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, high purity. | Accelerated synthesis from substituted phenols and reagents like 2-chloropropionic acid. | nih.govresearchgate.net |

| One-Pot Domino Reactions | High efficiency, reduced workup, combines multiple steps. | Streamlined synthesis via cascade reactions like Michael addition and lactonization. | royalsocietypublishing.org |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated systems and continuous flow chemistry presents a significant frontier for the synthesis of this compound and its derivatives. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and enhanced product purity. researchgate.netmit.edu

Future research in this area could involve:

Development of Telescoped Flow Syntheses: Designing multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation. A sequential continuous-flow system has already been developed for 3-aryl benzofuranones using a reusable heterogeneous catalyst, demonstrating the feasibility of this approach. nih.gov A similar strategy could be envisioned for this compound.

Automated Reaction Optimization: Utilizing automated platforms guided by machine learning algorithms to rapidly screen reaction conditions (catalysts, solvents, temperatures) and identify optimal synthetic protocols. mit.edu This would accelerate the development of efficient and robust manufacturing processes.

High-Throughput Library Synthesis: Employing automated flow systems for the high-throughput synthesis of a library of this compound derivatives. nih.gov This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. For example, high-throughput screening of a diverse small-molecule library led to the identification of a benzofuran (B130515) class of Hepatitis C virus inhibitors. nih.gov

Exploration of Novel Chemical Reactivity and Transformative Reactions

Beyond improving its synthesis, future research will undoubtedly focus on exploring the untapped chemical reactivity of the this compound scaffold. As a lactone, it possesses multiple reactive sites that can be targeted to build molecular complexity and access novel chemical entities.

Unexplored frontiers in its reactivity include:

Diverse Cyclization and Annulation Reactions: Lewis acid-catalyzed cyclizations of related compounds with bicyclo[1.1.0]butanes have been shown to yield complex spiro-cyclobutene-benzofuran-2(3H)-one skeletons. acs.org Investigating analogous [3+2] or [4+1] annulation reactions with this compound could provide rapid access to novel polycyclic systems. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Ring-Opening Reactions: Controlled opening of the lactone ring could serve as a strategic step to generate highly functionalized intermediates, which can then be used in subsequent transformations to build more complex molecular architectures.

Asymmetric Catalysis: Developing enantioselective reactions to control the stereocenter at the C3 position (if a substituent is introduced) would be critical for pharmaceutical applications, as biological activity is often stereospecific.

Deeper Computational Insights into Complex Molecular Interactions and Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical behavior. mdpi.com Future research on this compound will greatly benefit from in-depth computational studies to complement experimental work.

Key areas for computational investigation include:

Mechanism Elucidation: Using DFT to model reaction pathways for both the synthesis and subsequent transformations of this compound. pku.edu.cnmdpi.com This can help explain observed regioselectivity, predict the feasibility of new reactions, and guide the design of more efficient catalysts. pku.edu.cn

Molecular Properties Prediction: Calculating electronic properties such as frontier molecular orbital energies (HOMO/LUMO), ionization potential, and electron affinity. researchgate.net These calculations are crucial for predicting the compound's reactivity and its potential in optoelectronic applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Employing molecular docking and quantitative structure-activity relationship (QSAR) models to predict the binding of this compound derivatives to biological targets. This approach is essential for rational drug design and has been successfully applied to other benzofuran derivatives to identify novel inhibitors and agonists. nih.govmdpi.com

Spectroscopic Analysis: Combining experimental spectroscopic data (FT-IR, NMR) with DFT calculations to achieve a more precise assignment of vibrational modes and chemical shifts, confirming the molecular structure. researchgate.netnih.gov

| Computational Method | Research Application | Potential Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding transition states, activation energies, and product selectivity. | pku.edu.cnrsc.org |

| DFT/TD-DFT | Optoelectronic Properties | Predicting absorption/emission spectra and suitability for materials science. | nih.gov |

| Molecular Docking | Drug Discovery | Predicting binding modes and affinity to biological targets like enzymes or receptors. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Solvation and Interaction Studies | Understanding interactions with solvent molecules and behavior in biological environments. | nih.gov |

Development of Advanced Functional Materials Incorporating the Benzofuranone Scaffold

The benzofuran scaffold is not only important in medicinal chemistry but also serves as a building block for functional materials due to its rigid, planar structure and electronic properties. nih.govnih.gov Future research could explore the incorporation of the this compound motif into advanced materials.

Potential avenues for exploration include:

Polymer Chemistry: Benzofuran derivatives have been successfully used in the synthesis of polymers such as polyamides, polyesters, and polyarylates. researchgate.netacs.org The this compound unit could be functionalized and polymerized to create novel materials with unique thermal or optical properties. Recent work on organometallic polymers derived from lactone-based poly(benzofuran-co-arylacetic acid) highlights the potential for creating materials with tunable thermal conductivity. mdpi.com

Optoelectronic Materials: Benzofuran derivatives are known to be chromophores with high photoluminescence and have applications as blue-emitting materials in organic light-emitting diodes (OLEDs), sensors, and lasers. nih.gov The specific substitution pattern of this compound could be tuned to optimize its fluorescent properties for such applications.

Photochromic Materials: The benzofuranone core has been incorporated into spiropyrans, a class of photochromic compounds that change color upon exposure to light. rsc.org Synthesizing spiropyrans based on this compound could lead to new smart materials for applications in optical data storage or responsive coatings.

Q & A

Q. What are the common synthetic routes for 5-methyl-3H-benzofuran-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves alkylation or substitution reactions on the benzofuranone core. For example, nitration methods (as seen in nitro derivatives ) can be adapted by replacing nitric acid with methylating agents like methyl iodide or dimethyl sulfate. Palladium-catalyzed reactions, such as those used for methoxy derivatives (e.g., palladium(II) acetate with potassium bicarbonate ), may also apply. Key factors include:

- Catalyst selection : Transition metal catalysts (e.g., Pd) improve regioselectivity for methyl group introduction.

- Solvent optimization : Polar aprotic solvents (e.g., hexafluoropropanol) enhance reaction efficiency and reduce side products .

- Temperature control : Reactions at 140°C (as in ) often yield higher purity but require careful monitoring to avoid decomposition.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths, angles, and planarity. For example, deviations ≤0.010 Å from the benzofuran plane were reported in related compounds .

- NMR spectroscopy : H NMR identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ 6.8–7.8 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and methyl carbons (~20–25 ppm) .

- IR spectroscopy : Peaks at ~1730–1750 cm confirm the lactone carbonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) require:

- Standardized assays : Use consistent cell lines (e.g., PC12 cells for neuroactivity ) and controls to minimize variability.

- Meta-analysis : Compare datasets across studies, focusing on substituent effects (e.g., methoxy vs. methyl groups altering pharmacokinetics ).

- Mechanistic studies : Probe interactions with biological targets (e.g., receptor binding assays ) to clarify mode of action.

Q. How do substituents on the benzofuranone ring affect intermolecular interactions and solid-state stability?

Methodological Answer: Substituents like methyl groups influence crystal packing via:

- Hydrogen bonding : Weak C–H⋯O interactions (e.g., C6–H6⋯O1 in ) stabilize layered structures.

- π-π stacking : Methyl groups reduce steric hindrance, enhancing stacking between benzofuran rings (centroid separations ~3.6–3.8 Å ).

- Thermal stability : Methyl derivatives exhibit higher melting points (e.g., 113–115°C ) compared to nitro or hydroxyl analogs due to tighter packing.

Q. What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, methyl groups increase electron density on the benzofuran ring, enhancing reactivity at C3 .

- Molecular docking : Models interactions with biological targets (e.g., retinoic acid receptors ) to guide drug design.

- MD simulations : Assess solvent effects and conformational stability over time .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。